molecular formula C19H18N4O3 B2633632 N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 898427-00-4

N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide

Katalognummer: B2633632
CAS-Nummer: 898427-00-4
Molekulargewicht: 350.378
InChI-Schlüssel: HQCFYIWPJDOPLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a structurally complex ethanediamide derivative featuring a tricyclic azatricyclo core and a pyridin-4-ylmethyl substituent. Such compounds are often explored for their bioactivity, particularly in enzyme inhibition or receptor modulation, as seen in structurally related analogs .

Eigenschaften

IUPAC Name

N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-16-10-14-9-15(8-13-2-1-7-23(16)17(13)14)22-19(26)18(25)21-11-12-3-5-20-6-4-12/h3-6,8-9H,1-2,7,10-11H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCFYIWPJDOPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=NC=C4)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core and the subsequent functionalization to introduce the ethanediamide and pyridinylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Advanced techniques like automated synthesis and high-throughput screening can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can occur at specific positions on the tricyclic core or the pyridinylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Wissenschaftliche Forschungsanwendungen

N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in various reactions.

    Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.

    Industry: The compound is utilized in the development of new materials and as a precursor for specialty chemicals.

Wirkmechanismus

The mechanism by which N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The target compound shares its ethanediamide core and tricyclic system with several analogs, differing primarily in substituent groups. Key comparisons include:

Substituent Variations and Molecular Features

Compound Name Substituent (N'-position) Molecular Features Key Structural Differences
Target Compound Pyridin-4-ylmethyl Polar aromatic group, nitrogen at para position High polarity, potential H-bonding capability
N-ethyl-N'-{2-oxo-1-azatricyclo[...]dodeca...}ethanediamide Ethyl Aliphatic chain Increased lipophilicity, reduced polarity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-{...}ethanediamide Benzothiophene-2-yl Sulfur-containing aromatic ring, hydroxylpropyl linker Enhanced lipophilicity, metabolic stability

Impact of Substituents on Properties

  • Pyridin-4-ylmethyl (Target Compound): The para-positioned nitrogen in the pyridine ring may facilitate hydrogen bonding with biological targets, improving binding affinity compared to aliphatic substituents like ethyl .
  • Benzothiophene-2-yl (): The sulfur atom and fused aromatic system contribute to higher lipophilicity and metabolic stability, though at the cost of reduced solubility in polar solvents .

Hypothesized Physicochemical Properties

  • Molecular Weight: Estimated at ~450–470 g/mol (based on analogs in ).
  • Solubility: Moderate aqueous solubility due to the pyridin-4-ylmethyl group, contrasting with the highly lipophilic benzothiophene analog .
  • logP: Predicted to be lower than the benzothiophene derivative (logP ~2.5) but higher than the ethyl-substituted compound (logP ~1.8) .

Biologische Aktivität

N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a tricyclic framework that incorporates an azatricyclo core and a pyridinyl moiety. The molecular formula is C19H22N4O2C_{19}H_{22}N_4O_2, with a molecular weight of approximately 342.41 g/mol.

PropertyValue
Molecular FormulaC19H22N4O2C_{19}H_{22}N_4O_2
Molecular Weight342.41 g/mol
CAS Number898411-42-2

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors involved in key signaling pathways. Specifically, the compound has shown potential as an inhibitor of certain kinases and has been studied for its effects on cell proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological functions.

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound in various cancer cell lines.

Case Study Overview :

  • Cell Line Studies : In vitro studies using breast cancer (MCF-7) and lung cancer (A549) cell lines showed significant inhibition of cell growth at concentrations ranging from 10 to 50 µM.
  • Mechanistic Insights : Flow cytometry analysis indicated that the compound induces apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Research Findings :

  • Oxidative Stress Reduction : In neuronal cell cultures exposed to oxidative stress, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS).
  • Neurotransmitter Regulation : The compound appears to modulate levels of key neurotransmitters such as dopamine and serotonin, suggesting potential applications in treating mood disorders.

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity TypeObserved Effects
AnticancerInhibition of cell proliferation
NeuroprotectiveReduction in oxidative stress
Anti-inflammatoryModulation of inflammatory cytokines

Q & A

Q. How can researchers optimize the synthesis of N-{2-oxo-1-azatricyclo[...]dodeca-...}-ethanediamide to improve yield and purity?

  • Methodological Answer : Key steps include selecting optimal reaction conditions (e.g., temperature: 60–80°C, inert atmosphere), solvent choice (e.g., DMF or dichloromethane for solubility), and catalysts (e.g., piperidine for cyclization). Reaction progress should be monitored via TLC and HPLC. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) is critical . For scale-up, consider flow chemistry setups to enhance reproducibility, as demonstrated in analogous tricyclic amide syntheses .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H/¹³C, 2D-COSY/HSQC) to verify connectivity of the azatricyclo core and pyridinylmethyl group.
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities in the bicyclic system .
  • FT-IR to validate carbonyl (C=O) and amide (N–H) functional groups .

Q. How can researchers evaluate the biological activity of this compound in preclinical studies?

  • Methodological Answer :
  • In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to measure binding affinity (IC₅₀/Kd).
  • Cell-based assays : Test cytotoxicity (MTT assay) and selectivity in cancer cell lines (e.g., HeLa, MCF-7) vs. normal cells .
  • Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with biological targets (e.g., ATP-binding pockets) .

Advanced Research Questions

Q. How can contradictory data between in vitro bioactivity and in vivo efficacy be resolved for this compound?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma stability (e.g., HPLC-MS), metabolic half-life (cytochrome P450 assays), and membrane permeability (Caco-2 cell model). Poor solubility may require formulation adjustments (e.g., PEGylation or nanoencapsulation) .
  • Proteomics/metabolomics : Identify off-target effects via affinity pulldown-MS or untargeted metabolomic profiling .

Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?

  • Methodological Answer :
  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin enrichment and LC-MS/MS identification .
  • Cryo-EM/X-ray co-crystallization : Resolve compound-target complexes (e.g., with kinases) to map binding modes .
  • CRISPR-Cas9 screening : Perform genome-wide knockouts to identify synthetic lethal partners or resistance mechanisms .

Q. How can regioselectivity challenges during derivatization of the azatricyclo core be addressed?

  • Methodological Answer :
  • Protecting group strategies : Temporarily block reactive sites (e.g., the 2-oxo group) with tert-butyldimethylsilyl (TBS) to direct functionalization to the pyridinylmethyl moiety .
  • Computational guidance : Use DFT calculations (Gaussian 09) to predict electrophilic/nucleophilic regions of the core. For example, the C-8 position may show higher reactivity due to ring strain .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.